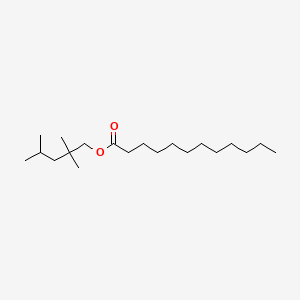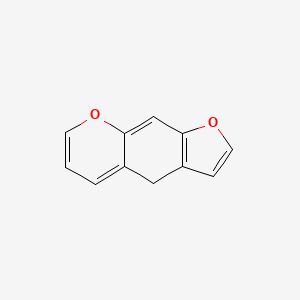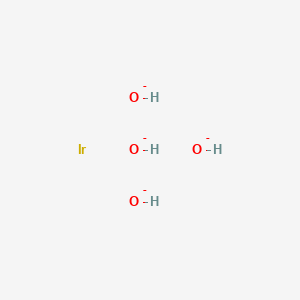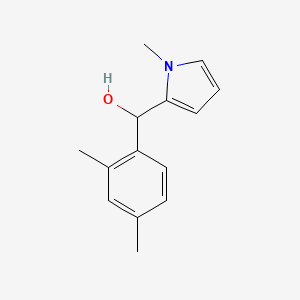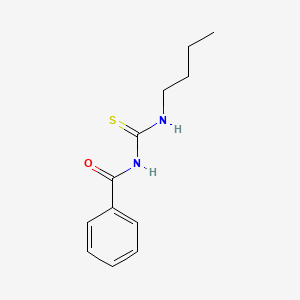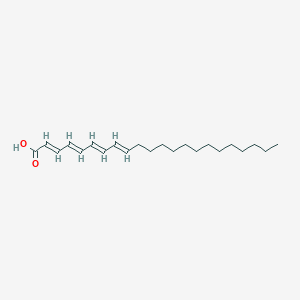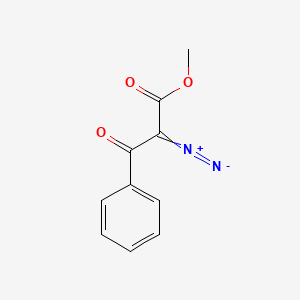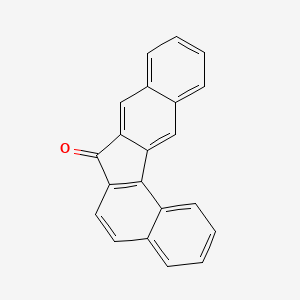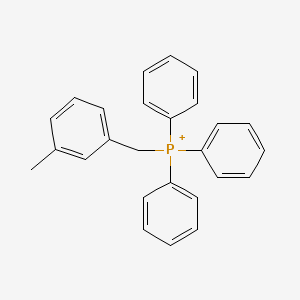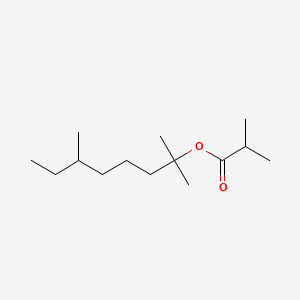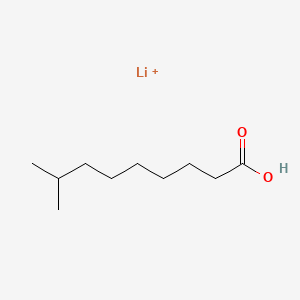
Lithium tert-decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tert-decanoate is an organolithium compound with the molecular formula C10H21LiO2. It is a lithium salt of tert-decanoic acid and is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is particularly valued for its stability and reactivity, making it a useful tool in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium tert-decanoate can be synthesized through the reaction of tert-decanoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:
C10H21COOH+LiOH→C10H21COOLi+H2O
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tert-decanoic acid with lithium carbonate in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium tert-decanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve aprotic solvents like THF.
Addition Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out at low temperatures to control the reaction rate.
Deprotonation: Reagents include weak acids, and the reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Nucleophilic Substitution: Alkylated products.
Addition Reactions: Alcohols or other carbonyl derivatives.
Deprotonation: Corresponding lithium salts of the acids.
Wissenschaftliche Forschungsanwendungen
Lithium tert-decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of lithium tert-decanoate involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids, forming lithium salts, and can also participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include the formation of carbon-lithium bonds, which are highly reactive and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Lithium tert-butoxide: Similar in structure but with a tert-butyl group instead of a tert-decanoyl group.
Lithium tert-pentoxide: Similar but with a tert-pentyl group.
Lithium tert-hexoxide: Similar but with a tert-hexyl group.
Uniqueness: Lithium tert-decanoate is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter-chain lithium alkoxides. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications.
Eigenschaften
CAS-Nummer |
84878-38-6 |
|---|---|
Molekularformel |
C10H20LiO2+ |
Molekulargewicht |
179.2 g/mol |
IUPAC-Name |
lithium;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.Li/c1-9(2)7-5-3-4-6-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1 |
InChI-Schlüssel |
GQCPOSUDBHNWJA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


